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Compound of Interest

Compound Name: 1-Ethyl-2,4,5-trimethylbenzene

Cat. No.: B097103

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and spectroscopic characterization of 1-Ethyl-2,4,5-trimethylbenzene.
While direct applications in drug development are not extensively documented, this guide
explores the potential of substituted benzene scaffolds in medicinal chemistry and outlines the
known toxicological profile of related compounds. Detailed experimental protocols for its
synthesis and characterization are provided, alongside structured data tables and
visualizations to facilitate understanding and further research.

Introduction

1-Ethyl-2,4,5-trimethylbenzene, a polysubstituted aromatic hydrocarbon, serves as an
interesting molecular scaffold for organic synthesis. Its structure, featuring a combination of
ethyl and methyl groups on a benzene ring, imparts specific physicochemical properties that
can be exploited in the design of more complex molecules. This guide aims to be a centralized
resource for professionals in the chemical and pharmaceutical sciences, providing detailed
information on its synthesis, characterization, and potential areas of application.

Chemical and Physical Properties
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1-Ethyl-2,4,5-trimethylbenzene is a substituted aromatic hydrocarbon with the molecular
formula Ci1Hie.[1][2] The arrangement of the alkyl groups on the benzene ring influences its
physical and chemical properties, including its reactivity in electrophilic aromatic substitution
reactions.[3] The alkyl groups are electron-donating, which activates the ring towards
substitution.[3]

Property Value Reference
Molecular Formula Ci1H1s [11[2]
Molecular Weight 148.24 g/mol [3]

CAS Number 17851-27-3 [2][3]
IUPAC Name 1-Ethyl-2,4,5-trimethylbenzene  [3]
Appearance Colorless liquid (predicted)

Boiling Point Not available

Melting Point Not available

Density Not available

Solubility Insoluble in water; Soluble in

organic solvents

Synthesis of 1-Ethyl-2,4,5-trimethylbenzene

The primary route for the synthesis of 1-Ethyl-2,4,5-trimethylbenzene is through the Friedel-
Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene).[3] This electrophilic aromatic
substitution reaction involves the introduction of an ethyl group onto the aromatic ring using an
ethylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Ethylation of 1,2,4-
Trimethylbenzene

Materials:

e 1,2,4-Trimethylbenzene (pseudocumene)
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Ethyl bromide (or other suitable ethylating agent)
Anhydrous aluminum chloride (AICIs)

Anhydrous dichloromethane (DCM)

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate (MgSOQOa)

Drying tube (containing calcium chloride)
Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux
condenser fitted with a drying tube, and a dropping funnel, add anhydrous aluminum chloride
(1.1 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of 1,2,4-trimethylbenzene (1.0 eq) in anhydrous dichloromethane to
the stirred suspension.

From the dropping funnel, add ethyl bromide (1.1 eq) dropwise to the reaction mixture over a
period of 30 minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography
(TLC).

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice
and 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride
complex.

Transfer the mixture to a separatory funnel and separate the organic layer.
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» Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium
bicarbonate solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

e The crude product can be purified by fractional distillation under reduced pressure to yield
pure 1-Ethyl-2,4,5-trimethylbenzene.

1,2,4-Trimethylbenzene +
Ethyl Bromide +
AICIs (catalyst)

1. Addition

Reaction Mixture in DCM | 2. Quenching
(0°Ctort)

Aqueous Workup
(HCI, NaHCOs, Brine)

ing Purification . Isolation
(Fractional Distillation)

1-Ethyl-2,4,5-trimethylbenzene

Click to download full resolution via product page
Figure 1. Experimental workflow for the synthesis of 1-Ethyl-2,4,5-trimethylbenzene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
protons of the ethyl and methyl substituents.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic C-H
~7.0 Singlet 1H N
(position 6)
] Aromatic C-H
~6.9 Singlet 1H .
(position 3)
~2.6 Quartet 2H -CH:- (ethyl group)
~2.2 Singlet 3H -CHs (position 2)
~2.2 Singlet 3H -CHs (position 4)
~2.1 Singlet 3H -CHs (position 5)
~1.2 Triplet 3H -CHs (ethyl group)

13C NMR (Predicted):

The carbon NMR spectrum will provide information on the number of unique carbon
environments in the molecule.

Chemical Shift (6, ppm) Assighment

~135-140 Quaternary aromatic carbons (substituted)
~130-135 Aromatic C-H carbons

~25-30 -CH:- (ethyl group)

~15-20 -CHs (methyl groups)

~10-15 -CHs (ethyl group)

Infrared (IR) Spectroscopy

The IR spectrum of 1-Ethyl-2,4,5-trimethylbenzene is expected to exhibit characteristic
absorption bands for aromatic C-H and aliphatic C-H stretching and bending vibrations, as well
as C=C stretching of the aromatic ring.
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
2975-2850 Strong Aliphatic C-H Stretch
1600-1585 Medium Aromatic C=C Stretch
1500-1400 Medium Aromatic C=C Stretch
1470-1370 Medium C-H Bending (alkyl groups)

Aromatic C-H Out-of-plane
900-675 Strong )
Bending

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1-Ethyl-2,4,5-trimethylbenzene is available from the
NIST WebBook.[2][4] The molecular ion peak (M*) is expected at m/z = 148. The fragmentation
pattern will likely show a prominent peak at m/z = 133, corresponding to the loss of a methyl
group ([M-15]*), and a peak at m/z = 119, corresponding to the loss of an ethyl group ([M-
29]%).

m/z Relative Intensity Assignment
148 ~40% [M]*

133 100% [M-CHs]*

119 ~60% [M-C2Hs]*
105 ~30% [CeHs]*

01 ~20% [C7H7]*

Relevance to Drug Development and Biological
Activity

Currently, there is a lack of specific studies on the biological activity or pharmacological
applications of 1-Ethyl-2,4,5-trimethylbenzene. However, substituted benzene rings are
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common scaffolds in medicinal chemistry.[5][6] The specific substitution pattern of 1-Ethyl-
2,4,5-trimethylbenzene could be explored as a starting point for the synthesis of novel
compounds with potential biological activities. The lipophilicity and steric bulk of the alkyl
groups can influence the binding of a molecule to a biological target.

Toxicological data on related trimethylbenzene isomers, such as 1,2,4-trimethylbenzene and
1,3,5-trimethylbenzene, indicate that these compounds can cause neurotoxic effects at high
concentrations.[7][8] The metabolism of trimethylbenzenes primarily involves the oxidation of
the methyl groups to form dimethylbenzoic acids, which are then excreted.[9][10] It is plausible
that 1-Ethyl-2,4,5-trimethylbenzene would follow a similar metabolic pathway.
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Figure 2. Logical relationship of 1-Ethyl-2,4,5-trimethylbenzene in a research context.
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Conclusion

1-Ethyl-2,4,5-trimethylbenzene is a readily synthesizable aromatic compound with well-
defined spectroscopic properties. While its direct biological applications are yet to be explored,
its structure presents a viable scaffold for the development of new chemical entities in the field
of drug discovery. This guide provides the foundational chemical knowledge necessary for
researchers to synthesize, characterize, and potentially explore the utility of this compound in
various scientific endeavors. Further research into its biological activity and metabolic fate is
warranted to fully understand its potential in medicinal chemistry and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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